Monoclonal Antibody Affinity: Fenhexamid-butyric acid vs. Parent Fenhexamid as Immunogen
Fenhexamid-butyric acid enables the generation of high-affinity monoclonal antibodies specific for fenhexamid, a feat impossible with the unmodified parent molecule due to its lack of a protein conjugation handle. The IC50 value of the competitive ELISA developed using antibodies raised against fenhexamid-butyric acid conjugates was determined to be 0.52 ± 0.06 μg/L (equivalent to 1.72 ± 0.20 nM) for fenhexamid in phosphate buffer [1]. In contrast, no such data exists for fenhexamid as an immunogen because fenhexamid itself cannot be directly conjugated to carrier proteins and thus cannot elicit a specific antibody response [1].
| Evidence Dimension | ELISA IC50 for fenhexamid detection |
|---|---|
| Target Compound Data | 0.52 ± 0.06 μg/L (1.72 ± 0.20 nM) |
| Comparator Or Baseline | Fenhexamid (parent compound) as immunogen |
| Quantified Difference | Not applicable – fenhexamid cannot be used as immunogen |
| Conditions | Direct competitive ELISA in phosphate buffer |
Why This Matters
The inability to use fenhexamid as an immunogen makes fenhexamid-butyric acid a non-substitutable reagent for developing fenhexamid-specific immunoassays.
- [1] Mercader, J. V., Abad-Fuentes, A., Agulló, C., & Abad-Somovilla, A. (2009). Monoclonal antibody generation and direct competitive enzyme-linked immunosorbent assay evaluation for the analysis of the fungicide fenhexamid in must and wine. Journal of Agricultural and Food Chemistry, 57(12), 5129-5135. View Source
